molecular formula C9H8N4O2 B5867984 N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5867984
M. Wt: 204.19 g/mol
InChI Key: KNGPOHCPKSXQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as HTCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HTCA is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. Specifically, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potent antiproliferative effects, which make it a promising candidate for use in cancer research. However, there are also limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several areas of future research that could be explored with regard to N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide, which could make it more accessible for use in research. Additionally, further studies could be conducted to explore the potential applications of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide in other areas of research, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 3-amino phenol with 1,2,4-triazole-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that N-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-3-1-2-6(4-7)12-9(15)8-10-5-11-13-8/h1-5,14H,(H,12,15)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPOHCPKSXQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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